Sobuzoxane

Vue d'ensemble

Description

Sobuzoxane, également connu sous le nom de MST-16, est un composé de dioxopipérazine qui a attiré l’attention pour son potentiel en tant qu’agent anticancéreux. Il fonctionne principalement comme un inhibiteur de la topoisomérase II, qui est cruciale pour la réplication et la transcription de l’ADN. This compound a été étudié pour sa capacité à chélater les cations métalliques et à réduire la génération de radicaux libres due aux complexes métal-anthracycline .

Applications De Recherche Scientifique

Sobuzoxane has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a topoisomerase II inhibitor to study DNA replication and transcription . In biology, this compound is studied for its ability to chelate metal cations and reduce free radical generation . In medicine, it is primarily used as an anticancer agent, particularly for treating leukemia and lymphoma . Additionally, this compound has potential cardioprotective effects, making it a valuable compound in the pharmaceutical industry .

Mécanisme D'action

Sobuzoxane exerce ses effets en inhibant la topoisomérase II, une enzyme cruciale pour la réplication et la transcription de l’ADN . Il induit l’apoptose par l’altération de l’hélicité de l’ADN sans induire la formation de complexe clivable entre l’ADN et l’enzyme topoisomérase II . Le composé chélate également les cations métalliques, réduisant la génération de radicaux libres due aux complexes métal-anthracycline . Ce double mécanisme d’action rend this compound efficace pour cibler les cellules cancéreuses en division rapide tout en minimisant la cardiotoxicité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Sobuzoxane est synthétisé par une série de réactions chimiques impliquant la formation d’analogues de bisdioxopipérazine. La synthèse implique généralement l’hydrolyse des liaisons esters pour produire de l’hydroxyméthyl-ICRF-154, suivie de la libération de formaldéhyde et de la formation du composé actif, l’ICRF-154 . Les conditions de réaction incluent souvent l’utilisation de formiate d’ammonium aqueux et de méthanol comme phase mobile, les échantillons biologiques étant soit dilués, soit précipités avec du méthanol .

Méthodes de production industrielle : Dans les milieux industriels, this compound est produit sous forme de granulés fins. Le processus de dissolution implique de peser une quantité précise de granulés fins de this compound et de réaliser le test à 50 tours par minute en utilisant une solution de laurylsulfate de sodium comme milieu de dissolution . La méthode de purification comprend la dissolution de this compound dans du chloroforme et l’utilisation de gel de silice pour la chromatographie sur colonne .

Analyse Des Réactions Chimiques

Types de réactions : Sobuzoxane subit plusieurs types de réactions chimiques, notamment l’hydrolyse et la chélation. L’hydrolyse des liaisons esters conduit à la formation d’hydroxyméthyl-ICRF-154 et à la libération de formaldéhyde . De plus, this compound chélate les cations métalliques, ce qui contribue à réduire la génération de radicaux libres .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent le formiate d’ammonium aqueux, le méthanol et le laurylsulfate de sodium . Les conditions impliquent souvent l’utilisation d’une colonne Zorbax SB-Aq pour la chromatographie et un mélange d’acétonitrile et d’eau comme phase mobile .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant this compound comprennent l’hydroxyméthyl-ICRF-154 et le formaldéhyde . Ces produits sont cruciaux pour l’activité anticancéreuse du composé.

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé comme inhibiteur de la topoisomérase II pour étudier la réplication et la transcription de l’ADN . En biologie, this compound est étudié pour sa capacité à chélater les cations métalliques et à réduire la génération de radicaux libres . En médecine, il est principalement utilisé comme agent anticancéreux, en particulier pour traiter la leucémie et le lymphome . De plus, this compound a des effets cardioprotecteurs potentiels, ce qui en fait un composé précieux dans l’industrie pharmaceutique .

Comparaison Avec Des Composés Similaires

Composés similaires : Sobuzoxane est similaire à d’autres inhibiteurs de la topoisomérase II, tels que le dexrazoxane (ICRF-187), l’aclarubicine, la merbarone et la fostriécine . Ces composés partagent un mécanisme d’action commun en inhibant la topoisomérase II et en altérant l’hélicité de l’ADN .

Unicité : Ce qui distingue this compound des autres composés similaires est sa capacité à chélater les cations métalliques et à réduire la génération de radicaux libres, ce qui contribue à ses effets cardioprotecteurs . Contrairement aux autres inhibiteurs de la topoisomérase II, this compound n’induit pas la formation de complexe clivable entre l’ADN et l’enzyme, ce qui en fait une option plus sûre pour les patients présentant un risque plus élevé de cardiotoxicité .

Activité Biologique

Sobuzoxane, also known as MST-16, is a pro-drug of the bisdioxopiperazine analog ICRF-154, which has garnered attention for its potential as an anticancer agent and cardioprotective drug. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and safety profiles based on diverse research findings.

This compound functions primarily as an inhibitor of topoisomerase II (TOP II), an enzyme critical for DNA replication and transcription. The active form, ICRF-154, is released through the hydrolysis of this compound's ester bond, leading to the formation of hydroxymethyl-ICRF-154 and subsequent release of formaldehyde . This mechanism is essential for its anticancer properties, as TOP II inhibition disrupts DNA topology, ultimately leading to cancer cell death.

Pharmacokinetics and Bioactivation

The pharmacokinetics of this compound reveal that it is rapidly metabolized in biological environments. A study utilizing a validated UHPLC-MS/MS assay demonstrated that this compound is quickly decomposed in cell culture media and cardiac cells, indicating a swift bioactivation process . Key findings include:

- Rapid Decomposition : this compound decomposes quickly in biological systems.

- Metabolism : Cardiac cells actively metabolize this compound into ICRF-154 and EDTA-diamide.

- Cell Penetration : The compound readily penetrates cardiac cells, which may contribute to its cardioprotective effects.

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly in combination therapies for hematologic malignancies. Notable studies include:

- Combination Therapy with Etoposide and Rituximab : A retrospective analysis presented at the 2023 ESMO Congress reported that this compound combined with etoposide and rituximab (R-PVP) significantly improved survival rates among elderly patients with diffuse large B-cell lymphoma (DLBCL). Key results from this study include:

- Phase II Study in Adult T-Cell Leukemia/Lymphoma (ATL) : this compound was also assessed for efficacy in patients with relapsed or refractory ATL. Although detailed results from this study are less prominent in available literature, it contributes to the growing body of evidence supporting this compound's role in treating hematological cancers .

Safety Profile

The safety profile of this compound has been evaluated alongside its efficacy. In the aforementioned studies, adverse effects were documented:

- Neutropenia : Grade 3 neutropenia occurred in 23% of patients, while grade 4 neutropenia was observed in 30%.

- Other Adverse Effects : Non-hematologic grade 3 adverse events included febrile neutropenia (10%) and infections (7%) among others .

Case Studies

Several case studies highlight the practical implications of using this compound in clinical settings:

- Case Study 1 : An elderly patient with DLBCL treated with R-PVP experienced significant tumor reduction and manageable side effects, demonstrating the potential benefits of this combination therapy.

- Case Study 2 : A patient undergoing treatment for ATL showed a partial response to this compound-based therapy, reinforcing its therapeutic potential despite previous treatment failures.

Propriétés

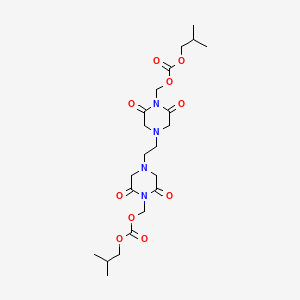

IUPAC Name |

[4-[2-[4-(2-methylpropoxycarbonyloxymethyl)-3,5-dioxopiperazin-1-yl]ethyl]-2,6-dioxopiperazin-1-yl]methyl 2-methylpropyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O10/c1-15(2)11-33-21(31)35-13-25-17(27)7-23(8-18(25)28)5-6-24-9-19(29)26(20(30)10-24)14-36-22(32)34-12-16(3)4/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOKWVBYZHBHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)OCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)COC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045203 | |

| Record name | Sobuzoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98631-95-9 | |

| Record name | Sobuzoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98631-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sobuzoxane [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098631959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sobuzoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOBUZOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1308VH37P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.